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Introduction

Titanium disilicide (TiSi2) is a refractory metal silicide that has garnered significant attention
within the microelectronics industry. Its application as a contact and interconnect material in
ultra-large-scale integration (ULSI) circuits is driven by its low electrical resistivity, high thermal
stability, and excellent compatibility with silicon-based device fabrication processes.[1][2] TiSiz
is polymorphic, existing primarily in two crystalline forms: the metastable, high-resistivity C49
phase and the thermodynamically stable, low-resistivity C54 phase.[2][3]

The transformation from the C49 to the C54 phase is a critical step in the self-aligned silicide
(salicide) process, as achieving the low-resistivity C54 phase is essential for optimal device
performance.[2] Consequently, a thorough understanding and precise characterization of the
crystal structures and the transformation kinetics of these phases are paramount for process
control and device reliability. This guide provides a detailed technical overview of the
crystallographic properties of TiSi2 phases and the experimental protocols used for their
analysis.

Crystallographic Structures of Titanium Disilicide
Phases

The two principal polymorphs of titanium disilicide, C49 and C54, both possess orthorhombic
crystal structures but differ significantly in their atomic arrangement, unit cell dimensions, and
physical properties.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b078298?utm_src=pdf-interest
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.globalsino.com/EM/page150.html
https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
http://www.qed2.com/uploads/3/5/3/7/3537200/c49_c54_jecs.pdf
https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Metastable C49-TiSi2 Phase

The C49 phase is the first crystalline structure to form during the solid-state reaction of titanium
with silicon, typically in the temperature range of 450°C to 650°C.[1][4] It has a base-centered
orthorhombic structure characterized by a high density of stacking faults, which is believed to
contribute to its higher electrical resistivity.[1][5]

The Stable C54-TiSi2 Phase

Upon further annealing at temperatures generally above 650°C, the metastable C49 phase
transforms into the stable C54 phase.[1][4] This phase has a face-centered orthorhombic
structure and is the desired polymorph for microelectronic applications due to its significantly
lower resistivity.[2][6] The C54 structure is based on close-packed layers with a four-layer
repeat sequence (ABCD). In this structure, each titanium atom is coordinated with ten silicon
atoms, while each silicon atom is bonded to five titanium and five other silicon atoms.[7]

Summary of Crystallographic Data

The key crystallographic and physical properties of the C49 and C54 phases are summarized
for direct comparison in the table below.

Property C49-TiSi2 C54-TiSi2

Strukturbericht Designation C49 C54[8]

Pearson Symbol 0oC12[9] oF24[6][8]

Crystal System Orthorhombic[1] Orthorhombic[6][7]

Space Group Cmcm Fddd (No. 70)[7][8]

Lattice Parameters (nm) a=0.3552,b=1.3759,c= a=0.8267, b =0.4800, c =
0.3506[1] 0.8550[1]

Atoms per Unit Cell 12[3] 24[1][6]

Formation Temperature 450°C - 650°C[1][4] > 650°CJ[1][4]

Thermal Stability Metastable[1][4] Stable[1][4]

Thin Film Resistivity (uQ-cm) 60 - 70[1][2] 12 - 24[1][2]
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The C49 to C54 Phase Transformation

The polymorphic transformation from C49-TiSiz to C54-TiSiz is a nucleation- and growth-driven
process.[10][11] The C54 phase typically nucleates at the grain boundaries or triple junctions of
the existing C49 grains.[12] This transformation is critical for achieving low sheet resistance in
integrated circuits. The process is thermally activated, with reported activation energies ranging
from approximately 3.8 eV to 5.7 eV, depending on the specific processing conditions and
substrate.[9][11][13] The significant difference in electrical resistivity serves as a primary
indicator for monitoring the completion of this transformation.[2]

Ti + Si Reaction
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Fig. 1: TiSiz phase formation and transformation pathway.
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Experimental Protocols for Analysis

A multi-technique approach is typically employed to fully characterize the crystal structure,
phase composition, and morphology of titanium disilicide thin films.

X-Ray Diffraction (XRD)

XRD is the most common and definitive technique for phase identification in polycrystalline thin
films. The distinct crystal structures of C49 and C54-TiSiz give rise to unique sets of diffraction
peaks, allowing for unambiguous identification and quantification of the phase composition.

e Sample Preparation: Thin films of TiSiz are typically formed by depositing a thin layer of
titanium onto a single-crystal silicon wafer, followed by thermal annealing in a controlled
atmosphere (e.g., high vacuum or purified N2/He) to induce the solid-state reaction.[2]

 Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly
used. Copper Ka radiation (A = 1.54 A) is a standard X-ray source.

» Data Collection: Diffraction patterns are typically collected over a 26 range of 20° to 60°,
which covers the most intense diffraction peaks for both C49 and C54 phases.[2]

e Analysis: The resulting diffractogram is compared against standard diffraction patterns from
databases (e.g., ICDD) to identify the phases present. The presence of peaks corresponding
to the C49 phase (e.g., the (131) reflection) and the C54 phase (e.g., the (311) and (004)
reflections) confirms their formation.

Four-Point Probe Sheet Resistance Measurement

This electrical measurement technique is a rapid and highly sensitive method for monitoring the
C49-to-C54 phase transformation in situ or ex situ. The significant drop in resistivity is a direct
hallmark of the formation of the C54 phase.[2][14]

o Sample Preparation: Samples are prepared as described for XRD. For in situ
measurements, the four-point probe setup is integrated into the annealing chamber.

 Instrumentation: A standard four-point probe head connected to a precision current source
and voltmeter is used.
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o Methodology: A known DC current is passed through the two outer probes, and the voltage is
measured across the two inner probes. The sheet resistance (Rs) is calculated from the
measured voltage and current, with a geometric correction factor. Measurements are taken
after annealing at progressively higher temperatures.

o Analysis: A plot of sheet resistance versus annealing temperature will show a characteristic
curve: an initial increase as Ti and Si intermix, a plateau or slight drop upon formation of the
high-resistivity C49 phase, and a sharp, significant drop as the C49 phase transforms into
the low-resistivity C54 phase.[2]

Transmission Electron Microscopy (TEM)

TEM provides direct, real-space imaging of the film's microstructure, including grain size,
morphology, and crystalline defects, at high resolution. It is particularly useful for studying
nucleation phenomena.

o Sample Preparation: This is a destructive technique requiring the preparation of electron-
transparent cross-sectional or plan-view samples. This is typically achieved using focused
ion beam (FIB) milling or traditional mechanical polishing followed by ion milling.

e Instrumentation: A transmission electron microscope operating at an accelerating voltage of
100-300 KV is used.

e Methodology:

o Bright-Field/Dark-Field Imaging: Used to visualize the grain structure of the C49 and C54
phases. C54 grains can be seen growing at the expense of smaller C49 grains.[12]

o High-Resolution TEM (HRTEM): Allows for the direct visualization of atomic columns and
the identification of crystal defects, such as the characteristic stacking faults in the C49
structure.[12]

o Selected Area Electron Diffraction (SAED): Provides crystallographic information from
specific regions of the sample, confirming the identity of individual grains as either C49 or
C54.

Raman Spectroscopy
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Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes
of a material. Since the C49 and C54 phases have different crystal symmetries and atomic
arrangements, they exhibit distinct Raman spectra.

o Sample Preparation: No special preparation is needed; the technique can be performed on
the as-annealed wafers.

 Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g.,
Ar* ion laser at 514.5 nm), a high-resolution spectrometer, and a sensitive detector (e.g.,
CCD).

» Methodology: The laser is focused onto the sample surface, and the inelastically scattered
light is collected and analyzed. The frequency shift of the scattered light corresponds to the
vibrational modes of the material.

e Analysis: The stable C54-TiSi2 phase is characterized by distinct Raman peaks at
approximately 187, 206, and 242 cm~1,[15] The appearance and growth of these peaks with
increasing annealing temperature can be used to track the phase transformation.[16][17]
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Fig. 2: General experimental workflow for TiSiz analysis.

Conclusion

The analysis of titanium disilicide's crystal structure is fundamental to its successful
implementation in advanced semiconductor devices. The transition from the metastable, high-
resistivity C49 phase to the stable, low-resistivity C54 phase is a critical process step that
dictates the final electrical performance of contacts and interconnects. A comprehensive
characterization approach, leveraging the complementary strengths of X-ray diffraction, four-
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point probe measurements, transmission electron microscopy, and Raman spectroscopy, is
essential. These techniques provide the necessary information on phase identity,
transformation kinetics, microstructure, and electrical properties, enabling precise process
control and the development of reliable, high-performance integrated circuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of Titanium Disilicide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#titanium-disilicide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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